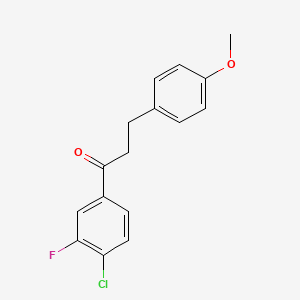

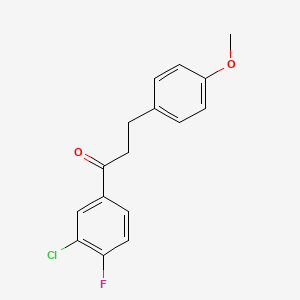

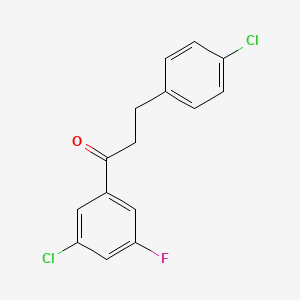

3'-Chloro-3-(4-chlorophenyl)-5'-fluoropropiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3'-Chloro-3-(4-chlorophenyl)-5'-fluoropropiophenone" is a chemical entity that appears to be related to various research areas, including organic synthesis, molecular structure analysis, and the study of physical and chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant to its analysis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of reagents to introduce the desired functional groups. For instance, the synthesis of "3-Fluoro-4-hexylthiophene" involved perbromination followed by protection and bromine/fluorine exchange . Similarly, the synthesis of "3-Chloro-4-fluorothiophene-1,1-dioxide" was achieved through a three-step process starting from commercially available 3-sulpholene . These examples suggest that the synthesis of "3'-Chloro-3-(4-chlorophenyl)-5'-fluoropropiophenone" would likely require a multi-step approach, potentially involving halogenation and functional group manipulation.

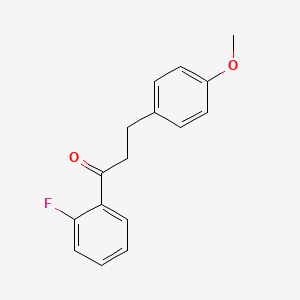

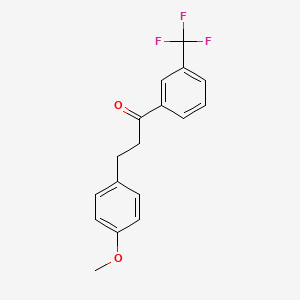

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and reactivity. For example, the crystal and molecular structure of "anti-3',4'-difluoro-2-hydroxyiminopropiophenone" was determined using X-ray crystallography, revealing a trans-oid arrangement of functional groups . Similarly, the molecular structure of "(E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one" was confirmed by IR and X-ray diffraction studies . These techniques could be applied to "3'-Chloro-3-(4-chlorophenyl)-5'-fluoropropiophenone" to elucidate its structure.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The paper on "3-Chloro-4-fluorothiophene-1,1-dioxide" demonstrated its use as a Diels-Alder diene, reacting with various dienophiles . This indicates that the presence of chloro and fluoro substituents can enable specific chemical transformations, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, the study of weak interactions in compounds containing chloro and fluoro substituents revealed the presence of hydrogen bonds and halogen interactions . The electronic properties of "3-Fluoro-4-hexylthiophene" and its derivatives were analyzed using cyclic voltammetry and UV-vis spectroscopy . These methods could be used to investigate the properties of "3'-Chloro-3-(4-chlorophenyl)-5'-fluoropropiophenone".

Case Studies

While no direct case studies on "3'-Chloro-3-(4-chlorophenyl)-5'-fluoropropiophenone" are provided, the papers offer insights into related compounds. For example, the organotin esterification of a compound with similar substituents was studied for its biological activities . The analysis of molecular structure and properties of related compounds provides a foundation for understanding how "3'-Chloro-3-(4-chlorophenyl)-5'-fluoropropiophenone" might behave in various contexts.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- 3'-Chloro-3-(4-chlorophenyl)-5'-fluoropropiophenone is involved in the synthesis of complex organic compounds. For example, it is used as a precursor in the synthesis of acridine and benzophenone derivatives, which are then studied for their molecular geometry, chemical reactivity, photophysical properties, and electronic structures (Satheeshkumar et al., 2017).

Crystallography and Molecular Structure Analysis

- Research has also been conducted on the structural characterization of compounds containing chloro and fluoro groups, such as chlorophenols and fluorophenols. These studies involve recrystallization and analysis of molecular structures under different conditions like temperature and pressure (Oswald et al., 2005).

Biocatalysis

- In biocatalysis, 3'-Chloro-3-(4-chlorophenyl)-5'-fluoropropiophenone has been used as a substrate in reduction reactions. For instance, its reduction by Saccharomyces cerevisiae as a whole-cell biocatalyst was optimized, demonstrating the potential of microorganisms in modifying such compounds (이해룡 et al., 2011).

Antimicrobial Studies

- Compounds with chloro and fluoro groups have been synthesized and evaluated for their antimicrobial properties. This includes studies on the effect of these groups on the antimicrobial activity of thiazolidinones and other derivatives (Chawla et al., 2012).

Material Science

- In the field of materials science, derivatives of 3'-Chloro-3-(4-chlorophenyl)-5'-fluoropropiophenone have been used in the synthesis of polymers and copolymers. These materials are studied for their properties like water absorption and proton conductivity, which are crucial in applications like fuel cells (Ghassemi et al., 2004).

Eigenschaften

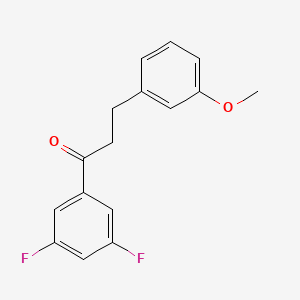

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3-(4-chlorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-12-4-1-10(2-5-12)3-6-15(19)11-7-13(17)9-14(18)8-11/h1-2,4-5,7-9H,3,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLMSFLQHLEOFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644492 |

Source

|

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-5-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

CAS RN |

898788-35-7 |

Source

|

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.